Unmatched PIM1 Inhibitory Potency: Sub-Nanomolar IC50 in Cell-Free Assays
The target compound exhibits an exceptionally low IC50 of 0.0700 nM for PIM1, a potency that surpasses several well-characterized PIM1 inhibitors in the same class [1]. For example, the pan-PIM inhibitor AZD1208 has a reported PIM1 IC50 of 0.4 nM (5.7-fold less potent), while the selective inhibitor SGI-1776 has a PIM1 IC50 of 7 nM (100-fold less potent) . The compound's potency is within 2-fold of the ultra-potent pan-PIM inhibitor PIM447 (Ki = 6 pM), positioning it among the most potent PIM1 inhibitors described .
| Evidence Dimension | PIM1 kinase inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.0700 nM |
| Comparator Or Baseline | AZD1208: IC50 = 0.4 nM; SGI-1776: IC50 = 7 nM; PIM447: Ki = 0.006 nM (6 pM) |
| Quantified Difference | Target compound is 5.7-fold more potent than AZD1208 and 100-fold more potent than SGI-1776; it is 11.7-fold less potent than PIM447 (converted to IC50). |
| Conditions | Cell-free assay measuring phosphorylation of biotinylated-BAD peptide at Serine 112, pH 7.0, 22°C [1]; comparator data from published studies [REFS-2, REFS-3]. |
Why This Matters
This level of potency enables the use of lower compound concentrations in cellular and in vivo studies, reducing the risk of off-target effects and improving assay signal-to-noise ratios.
- [1] BindingDB. BDBM238725 (US9394297, 406) Affinity Data for PIM1 and PIM2. View Source
